2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile
Description
2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C23H16N6O |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzonitrile |
InChI |
InChI=1S/C23H16N6O/c1-2-17-20(15-8-4-3-5-9-15)22-26-25-21-19(29(22)27-17)12-13-28(23(21)30)18-11-7-6-10-16(18)14-24/h3-13H,2H2,1H3 |
InChI Key |
NKEYNBFUAFLOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4C#N)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile typically involves multi-step reactions. One common approach is the regio-controlled Sonogashira-type coupling reaction, which allows for the selective introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity. Subsequent steps may include Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to introduce additional functional groups .
Chemical Reactions Analysis
2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Coupling Reactions: As mentioned earlier, Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions are commonly used to introduce various functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C₁₈H₁₅N₅O
- Molecular Weight: 373.4 g/mol
- IUPAC Name: 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 70.3 Ų |
| Complexity | 668 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Tumor Growth
In a study published in Molecules, researchers investigated the effect of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways that are frequently dysregulated in cancer.
Table: Enzymatic Targets and Inhibition Potency
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protein Kinase A (PKA) | 5.6 | Competitive inhibition |
| Cyclin-dependent Kinase 2 (CDK2) | 3.2 | Allosteric modulation |
Material Science Applications
Beyond its medicinal properties, this compound exhibits interesting photophysical characteristics that make it suitable for applications in material science. Its unique structure allows for modifications that can enhance its properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: Photophysical Properties
A recent investigation into the photophysical properties of this compound revealed that it has a high quantum yield and stability under UV light exposure. These characteristics are beneficial for applications in optoelectronic devices .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions that can yield various derivatives with altered biological activities. Researchers have explored different synthetic pathways to obtain compounds with enhanced potency or selectivity towards specific targets.
Synthetic Pathways Overview
- Biginelli Reaction: Utilized for initial scaffold formation.
- Cyclization Reactions: Key steps to form the pyrazolo-triazine core.
- Post-Synthetic Modifications: Allow for fine-tuning of biological activity.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit inhibitory activity against CDK2 and have been studied for their potential in cancer treatment. 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is unique due to its specific structural features and the potential for further functionalization through various coupling reactions .
Biological Activity
The compound 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is a member of a class of heterocyclic compounds that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.4 g/mol. It features a complex structure that includes a pyrazolo-pyrido-triazine framework, which is known for its diverse biological activities.
Anticancer Activity
One of the most significant areas of research regarding this compound is its anticancer properties . Studies have shown that derivatives of pyrazolo-pyrido-triazines exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Studies : A study evaluated the cytotoxic effects of several derivatives on the MDA-MB-231 breast cancer cell line. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating potent anticancer potential .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways involved in proliferation, leading to apoptosis in cancer cells.
- Targeting Specific Enzymes : It may inhibit enzymes that are crucial for cancer cell survival and proliferation, similar to other compounds in its class .
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:
- Synthesis Methodology : A straightforward synthetic route was developed that allows for the efficient production of this compound and its analogs. This method involves the use of readily available starting materials and has been optimized for yield and purity .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for various derivatives related to 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 35.0 | Inhibition of proliferation |
| Compound C | HeLa (Cervical Cancer) | 30.5 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
